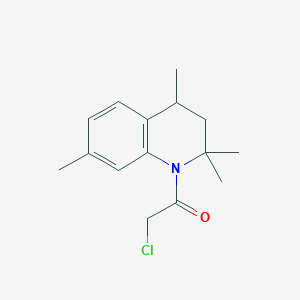

2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone is a useful research compound. Its molecular formula is C15H20ClNO and its molecular weight is 265.78. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone (CAS: 731833-60-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H20ClNO |

| Molecular Weight | 265.78 g/mol |

| Boiling Point | 410.9 ± 45.0 °C (Predicted) |

| Density | 1.086 ± 0.06 g/cm³ (Predicted) |

| pKa | 1.31 ± 0.60 (Predicted) |

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance, compounds synthesized based on this structure demonstrated inhibitory effects on various protein kinases involved in cancer pathways:

- JAK3 : IC50 values ranged from 0.36 to 0.46 µM.

- NPM1-ALK : IC50 values were reported at 0.25 to 0.54 µM.

These findings suggest that the compound may serve as a lead structure for developing targeted cancer therapies .

Anti-inflammatory Properties

In addition to its antitumor activity, the compound has been predicted to possess anti-inflammatory effects. Computational studies using the PASS (Prediction of Activity Spectra for Substances) software indicated a probability of over 50% for anti-inflammatory activity .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Protein Kinases : The compound inhibits various protein kinases that are crucial in signaling pathways related to cancer and inflammation.

- Receptor Modulation : It may modulate G-protein coupled receptors (GPCRs), influencing cellular responses such as proliferation and apoptosis .

Study on Anticancer Activity

A study published in MDPI highlighted the synthesis and biological evaluation of several derivatives of this compound. The results showed that certain derivatives exhibited high inhibitory activity against JAK3 and NPM1-ALK, making them promising candidates for further development in cancer treatment .

In Vitro Studies

In vitro assays demonstrated that compounds derived from this structure could significantly reduce cell viability in various cancer cell lines. The IC50 values indicated potent cytotoxic effects, warranting further investigation into their therapeutic potential .

Safety and Toxicology

The compound is classified as an irritant (Hazard Code: Xi). Safety data indicate that while it shows promising biological activity, careful handling and further toxicological assessment are necessary to ensure safe application in therapeutic contexts .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research:

Recent studies indicate that compounds similar to 2-Chloro-1-(2,2,4,7-tetramethyl-3,4-dihydro-2H-quinolin-1-yl)-ethanone exhibit anticancer properties. The quinoline structure is known for its ability to interact with DNA and inhibit cancer cell proliferation. Research has shown that derivatives of this compound can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .

2. Antimicrobial Activity:

The compound's unique structure suggests potential antimicrobial properties. Preliminary studies have indicated that it may inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in the development of new antimicrobial agents .

3. Neuroprotective Effects:

Research indicates that compounds containing a quinoline moiety may possess neuroprotective effects. These compounds have been studied for their ability to prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The specific mechanism involves modulation of neurotransmitter systems and reduction of oxidative stress.

Synthesis and Derivatives

Synthesis:

The synthesis of this compound typically involves multi-step organic reactions where starting materials undergo chlorination and subsequent reactions to form the final product. Detailed synthetic routes can be found in specialized organic chemistry literature.

Derivatives:

Derivatives of this compound are being synthesized to enhance its biological activity and selectivity. Modifications at the quinoline ring or the ethanone side can lead to improved efficacy against specific targets in cancer therapy or antimicrobial applications.

Case Studies

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cells, with IC50 values indicating potent activity. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, researchers tested various derivatives against Gram-positive and Gram-negative bacteria. Results showed that certain modifications enhanced antibacterial activity significantly compared to the parent compound .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloroacetyl group (-COCH₂Cl) in this compound is highly reactive toward nucleophiles, enabling substitutions at the α-carbon. Key reactions include:

Mechanistic Insight : The α-chloride acts as a leaving group, facilitating S<sub>N</sub>2 displacement. Steric hindrance from tetramethyl groups on the quinoline ring directs regioselectivity toward less hindered positions .

Cyclization Reactions

The compound serves as a precursor for fused heterocycles via intramolecular cyclization:

Key Observation : Cyclopropyl substituents enhance binding affinity by occupying hydrophobic pockets in target proteins (e.g., BCL6) .

Reduction of the Ketone Group

Catalytic hydrogenation (H₂/Pd-C) converts the ketone to a secondary alcohol, though this reaction is sterically hindered by the tetramethylquinoline core .

Hydrolysis

Under basic conditions (LiOH, THF/H₂O), the chloroacetyl group hydrolyzes to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .

Synthetic Challenges and Solutions

Propiedades

IUPAC Name |

2-chloro-1-(2,2,4,7-tetramethyl-3,4-dihydroquinolin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO/c1-10-5-6-12-11(2)8-15(3,4)17(13(12)7-10)14(18)9-16/h5-7,11H,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFBUBYOMNKMMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C2=C1C=CC(=C2)C)C(=O)CCl)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.